molecular formula C12H14N2O2 B6247403 3H-spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxamide CAS No. 2408970-59-0

3H-spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxamide

Cat. No. B6247403
CAS RN: 2408970-59-0
M. Wt: 218.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-Spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxamide, also known as SBP-1, is a synthetic molecule that has been studied extensively in the field of scientific research. SBP-1 has been found to have a wide range of applications, from being used as a drug target to being used as a tool to study the biochemical and physiological effects of various compounds.

Mechanism of Action

The mechanism of action of 3H-spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxamide is not yet fully understood. However, it is believed that 3H-spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxamide binds to the active site of the enzyme, blocking the enzyme from binding to its substrate. This prevents the enzyme from performing its normal function, leading to an increase in the levels of the substrate. This mechanism of action is similar to that of other enzyme inhibitors, such as acetylcholinesterase inhibitors and phosphodiesterase inhibitors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3H-spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxamide have been studied extensively. In animal studies, 3H-spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxamide has been found to increase the levels of acetylcholine in the brain, leading to improved memory and learning. 3H-spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxamide has also been found to increase the levels of cAMP in cells, leading to increased cell proliferation and increased cellular metabolism. In addition, 3H-spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxamide has been found to be an effective inhibitor of the enzyme phosphodiesterase, leading to increased levels of cAMP in cells.

Advantages and Limitations for Lab Experiments

3H-spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxamide has several advantages when used in lab experiments. It is relatively easy to synthesize, and the reaction conditions are mild. In addition, 3H-spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxamide is relatively stable, making it suitable for long-term storage. However, 3H-spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxamide is not very soluble in water, making it difficult to dissolve in aqueous solutions.

Future Directions

There are several potential future directions for research on 3H-spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxamide. One potential direction is to further study the biochemical and physiological effects of 3H-spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxamide, including its effects on memory and learning. Another potential direction is to study the mechanism of action of 3H-spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxamide in more detail, in order to better understand how it works. Finally, it would be interesting to explore the potential therapeutic uses of 3H-spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxamide, such as its potential use as an inhibitor of certain enzymes.

Synthesis Methods

3H-spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxamide is synthesized from a variety of starting materials, including 3-hydroxy-2-benzofuran-1-carboxylic acid, pyrrolidine, and carboxylic acid. The synthesis process involves several steps, including the formation of an ester intermediate, the formation of a cyclic product, and the formation of the final product. The reaction is carried out in an acidic medium, such as acetic acid, and is catalyzed by a base, such as sodium hydroxide. The reaction is carried out at a temperature of 60-70°C and the product is isolated by column chromatography.

Scientific Research Applications

3H-spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxamide has been used extensively in scientific research, primarily as an inhibitor of certain enzymes. 3H-spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxamide has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, 3H-spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxamide can increase the levels of acetylcholine in the brain, which can have a variety of effects, including improved memory and learning. 3H-spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxamide has also been found to be an effective inhibitor of the enzyme phosphodiesterase, which is involved in the breakdown of cAMP, a molecule involved in many cellular processes. By inhibiting this enzyme, 3H-spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxamide can increase the levels of cAMP in cells, which can have a variety of effects, including increased cell proliferation and increased cellular metabolism.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3H-spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxamide involves the reaction of 2-benzofuran-1-carboxylic acid with pyrrolidine and subsequent cyclization to form the spiro compound. The carboxylic acid group is then converted to an amide group through reaction with an appropriate amine.", "Starting Materials": [ "2-benzofuran-1-carboxylic acid", "pyrrolidine", "appropriate amine" ], "Reaction": [ "Step 1: React 2-benzofuran-1-carboxylic acid with pyrrolidine in the presence of a suitable catalyst to form the corresponding pyrrolidine ester.", "Step 2: Cyclize the pyrrolidine ester by heating it to form the spiro compound.", "Step 3: Convert the carboxylic acid group to an amide group by reacting with an appropriate amine in the presence of a suitable coupling agent.", "Step 4: Purify the final product by recrystallization or chromatography." ] }

CAS RN

2408970-59-0

Product Name

3H-spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxamide

Molecular Formula

C12H14N2O2

Molecular Weight

218.3

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.